4-Bromo-2-(3-fluorobenzyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-fluorobenzyloxy)pyridine is a chemical compound with the molecular formula C12H9BrFNO and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a 3-fluorobenzyloxy group at the 2-position of a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-fluorobenzyloxy)pyridine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The general procedure involves the reaction of 4-bromo-2-chloropyridine with 3-fluorobenzyl alcohol in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure maximum conversion and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-fluorobenzyloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-2-(3-fluorobenzyloxy)pyridine .
Scientific Research Applications
4-Bromo-2-(3-fluorobenzyloxy)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-fluorobenzyloxy)pyridine depends on its specific applicationThe bromine and fluorine atoms, as well as the pyridine ring, can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-(3-fluorobenzyloxy)pyridine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability and lipophilicity, making it useful in various applications .
Properties
IUPAC Name |
4-bromo-2-[(3-fluorophenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-4-5-15-12(7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYKDPCVAGSJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.